molecular formula C14H16O3 B8716077 Benzyl 3-(3-oxocyclobutyl)propanoate

Benzyl 3-(3-oxocyclobutyl)propanoate

Cat. No.: B8716077
M. Wt: 232.27 g/mol
InChI Key: YEHSJORKHRBPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-(3-oxocyclobutyl)propanoate is a useful research compound. Its molecular formula is C14H16O3 and its molecular weight is 232.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

benzyl 3-(3-oxocyclobutyl)propanoate

InChI

InChI=1S/C14H16O3/c15-13-8-12(9-13)6-7-14(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2

InChI Key

YEHSJORKHRBPCZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)CCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of benzyl 3-(2,2-dichloro-3-oxocyclobutyl)propanoate (8) (11.29 g, 37.49 mmol) in AcOH (100 ml) was treated in small portions with zinc powder (12.26 g, 187.44 mmol, 5 eq.) at RT. After addition, the reaction mixture was stirred at 80° C. for 2 h. LCMS analysis after 2 h shows complete consumption of starting material. The reaction was cooled to RT, diluted with TBME (˜100 ml), filtered and concentrated in vacuo. Heptane (250 ml) was added to remove most of the acetic acid azeotropically. Water (100 ml) was added to the resultant viscous liquid and the mixture was extracted with EtOAc (100 ml×2). The combined organic phase was washed with saturated NaHCO3 (100 ml×1), brine, dried over Na2SO4, filtered and concentrated to yield 8.12 g (93% yield at >95% purity by NMR) of 9 as a clear yellow oil. LCMS analysis on MS 19 shows 92% purity. 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 7.30-7.43 (5 H, m), 5.14 (2 H, s), 3.08-3.21 (2 H, m), 2.64-2.76 (2 H, m), 2.34-2.48 (3 H, m), 1.96 (2 H, q, J=7.62 Hz):
Quantity
11.29 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
12.26 g
Type
catalyst
Reaction Step One
Name
Yield
93%

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